4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione
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Overview
Description
4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione is a heterocyclic compound characterized by the presence of an imidazolidine ring substituted with two 3,4-dimethoxyphenyl groups and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiourea in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The general reaction conditions include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-90°C)
Catalyst/Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis conditions for scale-up. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidine ring can be reduced to an imidazoline using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with strong nucleophiles like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Imidazolines
Substitution: Phenyl derivatives with different substituents
Scientific Research Applications
4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione exerts its effects involves its interaction with various molecular targets. The thione group can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
- 1,3-Bis(2,4-dimethoxyphenyl)imidazolidine-2-thione
- 4,5-Dihydroxy-1,3-bis(4-methoxyphenyl)imidazolidine-2-thione
Comparison: 4,5-Bis(3,4-dimethoxyphenyl)imidazolidine-2-thione is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C19H22N2O4S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
4,5-bis(3,4-dimethoxyphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C19H22N2O4S/c1-22-13-7-5-11(9-15(13)24-3)17-18(21-19(26)20-17)12-6-8-14(23-2)16(10-12)25-4/h5-10,17-18H,1-4H3,(H2,20,21,26) |
InChI Key |
PQBZXJZDIGVAFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(NC(=S)N2)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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